molecular formula C16H12N4O3S B5875070 (5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone

(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone

Cat. No.: B5875070
M. Wt: 340.4 g/mol
InChI Key: LKKFJWXXCZVRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, a nitrophenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides and suitable nucleophiles.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiolating agents.

    Incorporation of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Derivatives: From reduction of the nitrophenyl group.

    Substituted Triazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The nitrophenyl group can also participate in electron transfer reactions, contributing to its biological activity.

Comparison with Similar Compounds

    (5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    (5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.

Uniqueness:

  • The presence of the nitrophenyl group in (5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone imparts unique electronic properties, making it distinct from its analogs.
  • The combination of the triazole ring, phenyl group, and nitrophenyl group provides a unique scaffold for various chemical and biological applications.

Properties

IUPAC Name

(5-methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-24-16-17-14(11-5-3-2-4-6-11)18-19(16)15(21)12-7-9-13(10-8-12)20(22)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKFJWXXCZVRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.